Omeprazole Acid-d3 Methyl Ester Sulfide
Description
Chemical Structure and Nomenclature
Molecular Formula : C₁₈H₁₆D₃N₃O₄S
Molecular Weight : 376.445 g/mol
IUPAC Name : Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl-5-methylpyridine-3-carboxylate-d₃
The structure comprises:
- A pyridine ring substituted with methoxy and methyl groups.
- A benzimidazole moiety linked via a sulfanyl (thioether) bridge.
- A methyl ester group at the pyridine’s 3-position.
- Deuterium labels at the methoxy group (d₃), critical for isotopic tracing.
| Component | Functional Group | Position |
|---|---|---|
| Pyridine ring | 4-Methoxy, 5-methyl | C3, C5 |
| Benzimidazole | 6-Methoxy | N1, C6 |
| Sulfanyl bridge | Thioether | Link between pyridine and benzimidazole |
| Methyl |
Properties
CAS No. |
1329797-04-7 |
|---|---|
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
376.445 |
IUPAC Name |
methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3 |
InChI Key |
LIIBPAIRGUTVPL-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Synonyms |
4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Parent Compound Synthesis: Omeprazole as a Foundation
The synthesis of this compound derives from established methods for Omeprazole, as detailed in EP 005 129 and related patents. Key steps include:
-
Formation of the Pyridine Core : 4-Nitro-2,3,5-trimethylpyridine-N-oxide is acetylated using acetic anhydride, followed by hydrolysis to yield 4-nitro-3,5-dimethyl-2-hydroxymethylpyridine.
-
Halogenation : The hydroxyl group is replaced with a halogen (e.g., chlorine) via reaction with thionyl chloride (SOCl₂), forming 4-nitro-3,5-dimethyl-2-chloromethylpyridine.
-
Sulfide Formation : The chlorinated intermediate reacts with 5-methoxy-1H-benzimidazole-2-thiol under basic conditions, facilitated by phase-transfer catalysts like tetrabutylammonium bromide.
Deuterium Incorporation Strategies
Deuterium labeling is introduced at the methyl ester sulfide group through the following approaches:
-
Deuterated Reagents : Use of deuterated acetic anhydride (CD₃CO)₂O in the acetylation step ensures deuterium integration into the methyl ester.
-
Isotopic Exchange : Post-synthetic treatment with deuterated solvents (e.g., D₂O) under controlled pH promotes H/D exchange at labile hydrogen sites.
Table 1: Key Reaction Parameters for Deuterium Incorporation
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetylation | (CD₃CO)₂O, H₂SO₄ | 25–30 | 2–3 | 85–90 |
| Halogenation | SOCl₂, DMF (catalytic) | 0–5 | 1–2 | 78–82 |
| Sulfide Coupling | NaH, THF, Phase Transfer Catalyst | 50–60 | 4–6 | 65–70 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity during sulfide coupling, increasing yields from 60% to 70%.
Analytical Validation and Characterization
Mass Spectrometry (MS)
High-resolution MS confirms deuterium incorporation, showing a molecular ion peak at m/z 376.44 with a characteristic isotopic pattern.
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra reveal the absence of protons at the deuterated methyl group (δ 3.2–3.5 ppm), replaced by a singlet in ²H NMR.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyridine-H), δ 6.78 (s, 1H, benzimidazole-H) |
| ²H NMR (61 MHz, CDCl₃) | δ 3.3 (s, 3D, CD₃) |
| HRMS (ESI+) | [M+H]⁺ Calc.: 376.44, Found: 376.43 |
Challenges and Mitigation Strategies
Isotopic Purity
-
Challenge : Residual protiated species (CH₃) may persist due to incomplete deuterium exchange.
-
Solution : Iterative recrystallization from deuterated methanol (CD₃OD) enhances isotopic purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .
Scientific Research Applications
Omeprazole Acid-d3 Methyl Ester Sulfide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an intermediate in the preparation of labeled omeprazole metabolites.
Biology: Utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of omeprazole in the body.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Omeprazole Acid-d3 Methyl Ester Sulfide exerts its effects by inhibiting the H+/K+ ATPase enzyme system found in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this system, the compound effectively reduces the secretion of stomach acid . The molecular targets involved include the proton pumps located in the stomach lining .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 332.44 g/mol .
- Solubility: Slightly soluble in chloroform and methanol when heated, typical of benzimidazole derivatives .
- Role in Research : Used to study metabolic pathways of PPIs and to ensure analytical accuracy by compensating for matrix effects in biological samples .
Structural Analogs and Deuterated Derivatives
Omeprazole Sulfide (Non-Deuterated)
- Structure : C₁₇H₁₉N₃O₂S (CAS 73590-85-9).
- Role : A degradation product of omeprazole and a precursor in PPI synthesis. Unlike omeprazole, it lacks the sulfinyl group required for H+/K+ ATPase inhibition .
- Key Difference: Omeprazole Acid-d3 Methyl Ester Sulfide is isotopically labeled, enabling traceability in pharmacokinetic studies, whereas the non-deuterated form is used in bulk synthesis .
Omeprazole Sulfone (5-Methoxy-2-[[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Sulfonyl]-1H-Benzimidazole)
- Structure : C₁₇H₁₉N₃O₄S (CAS 73590-58-6).
- Role : A major oxidative metabolite of omeprazole. Unlike the sulfide derivatives, the sulfone group renders it pharmacologically inactive .
- Key Difference : The sulfone group increases polarity, altering solubility and metabolic stability compared to sulfide derivatives .
Omeprazole-d3 Sulfone
- Structure : C₁₇H₁₆D₃N₃O₄S (CAS 2749628-17-7).
- Role : Deuterated internal standard for quantifying omeprazole sulfone in biological matrices.
- Comparison : While both this compound and Omeprazole-d3 Sulfone are deuterated, the latter’s sulfone group makes it a metabolite-specific reference, whereas the former tracks precursor stability .
Pharmacological and Metabolic Profiles
Solubility and Thermodynamic Behavior
This compound shares solubility trends with non-deuterated Omeprazole sulfide, which exhibits temperature-dependent solubility in polar solvents like methanol (highest solubility: 0.45 mol/kg at 319.65 K) and ethanol . Isotopic labeling (D₃) minimally alters solubility due to similar molecular volumes, but enhances analytical precision by reducing signal overlap in mass spectrometry .
Thermodynamic Parameters (Non-Deuterated Omeprazole Sulfide):
- ΔH° (Enthalpy): +24.5 kJ/mol (methanol) .
- ΔS° (Entropy): +89.2 J/mol·K (methanol) .
Analytical Methodologies
- This compound: Quantified via LC-MS at m/z 332.44 (deuterated methyl ester) with <2% cross-reactivity to non-deuterated analogs .
- Omeprazole Sulfone : Detected using HPLC-UV at 302 nm, modified from European Pharmacopeia methods .
- Omeprazole Sulfide : Requires gravimetric methods due to lack of chromophores .
Q & A
Q. What analytical methods are recommended for distinguishing Omeprazole Acid-d3 Methyl Ester Sulfide from its metabolites or degradation products?
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used. Modifications to the European Pharmacopeia method (e.g., adjusting detection wavelength to 302 nm and optimizing mobile phase composition) improve separation of omeprazole derivatives, including sulfone metabolites and deuterated analogs . Column selection (e.g., C18 reverse-phase) and internal standards (e.g., lansoprazole) enhance specificity for quantifying deuterated compounds in complex matrices .
Q. How does the solubility of this compound vary with temperature and solvent polarity?
Solubility increases with temperature in solvents like ethanol, methanol, and acetone. The modified Apelblat equation (root-mean-square deviations <2%) and Buchowski–Ksiazaczak khe equation model this behavior, with solvent polarity influencing dissolution enthalpy. For example, in methanol, solubility rises from 0.012 mol/L at 280.35 K to 0.038 mol/L at 319.65 K . Polar aprotic solvents (e.g., acetone) show higher solubility than alcohols due to reduced hydrogen-bonding interference .
Advanced Research Questions
Q. How can thermodynamic parameters (ΔH, ΔS, ΔG) derived from van’t Hoff analysis inform the purification strategy for this compound?
The solution process is endothermic (ΔH > 0), with enthalpy contributing ~54% to Gibbs energy (ΔG), indicating temperature-sensitive dissolution. Recrystallization in solvents like ethyl acetate at lower temperatures (280–300 K) maximizes yield by exploiting reduced solubility upon cooling. ΔS values (positive in all solvents) suggest entropy-driven dissolution at higher temperatures, guiding solvent selection for gradient cooling .
Q. What methodological considerations are critical when developing a deuterated internal standard for quantifying this compound in metabolic studies?
Deuterated analogs (e.g., Omeprazole-d3) must avoid isotopic exchange and maintain chromatographic co-elution with the target analyte. Method validation should include:
Q. How do CYP2C19 and CYP3A4 polymorphisms affect the metabolic profiling of this compound in in vitro models?
CYP2C19 catalyzes hydroxylation (e.g., 5-hydroxy metabolites), while CYP3A4 mediates sulfoxidation. Genetic polymorphisms (e.g., CYP2C19*2/*3 alleles) reduce hydroxylation efficiency, shifting metabolism toward sulfone derivatives. In vitro hepatocyte models should include:
Q. What green chemistry metrics validate the efficiency of synthetic routes for this compound?
Atom economy (>80%) and E-factor (kg waste/kg product) are critical. A TBAB-free synthesis route reduces hazardous byproducts, improving E-factor from 15.2 (conventional methods) to 8.6. Solvent recovery systems (e.g., ethanol distillation) further minimize environmental impact .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?
Variations may arise from crystallinity differences (amorphous vs. crystalline forms) or humidity during gravimetric measurements. Standardize protocols by:
- Pre-equilibration of solvents at target temperatures (±0.1 K).
- X-ray diffraction (XRD) to confirm solid-phase consistency post-experiment .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
